molecular formula C23H22N2O2 B3034435 (3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole CAS No. 175166-51-5

(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

Cat. No. B3034435
CAS RN: 175166-51-5
M. Wt: 358.4 g/mol
InChI Key: RRHISRBSXBFRLC-ZRNYENFQSA-N
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Description

The compound "(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole" is a complex molecule that features multiple fused rings, including indene and oxazole components. This structure suggests a molecule that could potentially exhibit interesting chemical and physical properties, and might be relevant in the context of pharmaceuticals or materials science.

Synthesis Analysis

The synthesis of oxazole rings can be achieved through gold catalysis, as described in the synthesis of 2,5-disubstituted oxazoles from propargylcarboxamides under mild conditions . Additionally, the use of bidentate ligands has been shown to temper the reactivity of α-oxo gold carbenes, facilitating the formation of 2,4-disubstituted oxazoles . These methods could potentially be applied or adapted for the synthesis of the complex oxazole-indene structure of the target compound.

Molecular Structure Analysis

The target compound contains indeno[1,2-d][1,3]oxazole moieties, which are heterocyclic compounds that can be synthesized through various strategies. For instance, the synthesis of 1H-indazoles from o-aminobenzoximes and the C-H functionalization of 2H-indazoles are relevant methods that could be considered for constructing parts of the target molecule. The synthesis of related structures, such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives , also provides insight into the potential synthetic routes for the indeno[1,2-d][1,3]oxazole framework.

Chemical Reactions Analysis

The reactivity of indazole derivatives, such as the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles , and the use of oxazolo[3,2-b]indazole as a precursor to 1H-indazolones , could offer clues to the chemical behavior of the target compound. The synthesis of 1,2-oxazoles and the dehydration reactions to form 2-oxazolines and 2-benoxazoles are also relevant to understanding the chemical reactions that the target compound might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target compound are not directly reported in the provided papers, the properties of similar structures can be inferred. For example, the synthesis of 1,11-dihydro-2H-[1,3]oxazolo[4',5':5,6]indeno[1,2-b]quinolin-2-ones suggests that the target compound may exhibit properties relevant to topoisomerase I inhibition, which could be of interest in the development of anticancer drugs. The physical properties such as solubility, melting point, and stability of the target compound would likely be influenced by the presence of the fused ring system and the oxazole groups.

Scientific Research Applications

Catalysis and Synthesis

Research has explored the use of compounds similar to (3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole in catalytic applications. For example, chiral bis(oxazoline) complexes, which share structural similarities, have been utilized in catalytic phospho-transfer reactions, emphasizing their role in facilitating specific chemical transformations (Jiang, Dalgarno, Kilner, Halcrow, & Kee, 2001).

Medicinal Chemistry and Drug Development

In medicinal chemistry, structures akin to this compound have been synthesized and evaluated for potential pharmacological activities. For instance, derivatives with a similar oxazole framework have been studied for topoisomerase I inhibitory activity, highlighting their potential in therapeutic applications (Delot, Carato, Furman, Lemoine, Lebègue, Berthelot, & Yous, 2009).

Material Science

These compounds are also relevant in material science, particularly in the synthesis of novel materials with specific properties. The research into the synthesis of chiral bisoxazoline ligands, which are structurally related, demonstrates their significance in creating materials with desired chemical and physical properties (Hofstra, DeLano, & Reisman, 2020).

properties

IUPAC Name

(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-23(2,21-24-19-15-9-5-3-7-13(15)11-17(19)26-21)22-25-20-16-10-6-4-8-14(16)12-18(20)27-22/h3-10,17-20H,11-12H2,1-2H3/t17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHISRBSXBFRLC-ZRNYENFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@@H]2[C@H](O1)CC3=CC=CC=C23)C4=N[C@@H]5[C@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Reactant of Route 2
(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Reactant of Route 3
(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Reactant of Route 4
(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Reactant of Route 5
(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Reactant of Route 6
(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

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